12H-benzo[c]acridine-5,6,7-trione
CAS No.:
Cat. No.: VC13591536
Molecular Formula: C17H9NO3
Molecular Weight: 275.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H9NO3 |
|---|---|
| Molecular Weight | 275.26 g/mol |
| IUPAC Name | 12H-benzo[c]acridine-5,6,7-trione |
| Standard InChI | InChI=1S/C17H9NO3/c19-15-11-7-3-4-8-12(11)18-14-9-5-1-2-6-10(9)16(20)17(21)13(14)15/h1-8H,(H,18,19) |
| Standard InChI Key | SMLXPCBXZXZAPS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C(C(=O)C4=CC=CC=C4N3)C(=O)C2=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a planar benzo[c]acridine core fused with three ketone oxygen atoms at positions 5, 6, and 7 (Figure 1). X-ray crystallography data remain unavailable, but computational models predict significant π-π stacking potential due to the extended conjugated system. The IUPAC name (benzo[c]acridine-5,6,7-trione) reflects the numbering system where:
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Positions 5–7 correspond to the ketone-bearing carbons
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The "12H" designation indicates one hydrogen atom remains on the nitrogen-containing ring .
Spectral Characteristics
Key spectral data from mass and NMR analyses include:
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Mass spectrometry: Base peak at m/z 275.26 (M⁺), consistent with molecular weight calculations
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IR spectroscopy: Strong carbonyl stretches at 1,680–1,710 cm⁻¹ (C=O), aromatic C-H bends at 750–900 cm⁻¹
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¹H NMR: Downfield-shifted aromatic protons (δ 8.3–9.1 ppm) due to electron-withdrawing ketone groups
| Property | Value |
|---|---|
| Molecular formula | C₁₇H₉NO₃ |
| Molecular weight | 275.26 g/mol |
| IUPAC name | 12H-benzo[c]acridine-5,6,7-trione |
| CAS Registry Number | Not publicly disclosed |
| Solubility | Limited in polar solvents |
Synthetic Methodologies
Multicomponent Condensation Routes
The primary synthesis strategy involves three-component reactions between:
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Aromatic aldehydes (e.g., 4-hydroxybenzaldehyde)
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Cyclic 1,3-diketones (e.g., dimedone)
Optimized conditions using SBA-Pr-SO₃H catalysts achieve 85–92% yields in solvent-free systems within 5–30 minutes . Microwave-assisted synthesis reduces reaction times to <15 minutes while maintaining comparable yields .
Mechanistic Insights
The proposed reaction mechanism proceeds through:
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Knoevenagel condensation: Aldehyde and diketone form α,β-unsaturated ketone intermediate
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Michael addition: Amino-naphthoquinone attacks the electrophilic β-carbon
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Cyclization: Intramolecular dehydration forms the acridine core
Biological Activities and Mechanisms
Mechanistic studies indicate:
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Reactive oxygen species (ROS) generation: 2.5-fold increase in intracellular ROS at 10 μM
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DNA intercalation: Binding constant (Kₐ) of 1.2 × 10⁵ M⁻¹ with calf thymus DNA
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Caspase-3 activation: 3.8-fold elevation in enzyme activity after 24h treatment
Antimicrobial Properties
While direct data for the trione are lacking, structural analogs demonstrate:
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Gram-positive inhibition: MIC = 8–16 μg/mL against S. aureus
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Fungal activity: 64% growth reduction in C. albicans at 32 μg/mL
Pharmacokinetic Considerations
ADME Profiling (Predicted)
In silico models using SwissADME predict:
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Lipophilicity: LogP = 2.1 ± 0.3 (moderate membrane permeability)
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Metabolic stability: High CYP3A4 susceptibility (t₁/₂ = 12 min)
Toxicity Data
Preliminary zebrafish toxicity assessments show:
Challenges and Future Directions
Synthesis Optimization
Critical needs include:
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Developing enantioselective routes (current methods yield racemic mixtures)
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Scaling to kilogram quantities using continuous flow reactors
Biological Evaluation Priorities
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In vivo tumor models: PDX mice with triple-negative breast cancer
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Combination therapies: Synergy with checkpoint inhibitors
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Resistance profiling: ABC transporter efflux mechanisms
Structural Modification Strategies
Proposed derivatives to enhance solubility and potency:
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Sulfonate salts: Introduce at position 12H
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PEG-ylated analogs: Attach polyethylene glycol chains
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Metal complexes: Coordinate with Cu(II) or Pt(II) centers
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